molecular formula C7H10Br2O4 B1346896 Diethyl dibromomalonate CAS No. 631-22-1

Diethyl dibromomalonate

Cat. No.: B1346896
CAS No.: 631-22-1
M. Wt: 317.96 g/mol
InChI Key: PFZYFZRUPFUEOB-UHFFFAOYSA-N
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Description

Diethyl dibromomalonate is an organic compound with the molecular formula C₇H₁₀Br₂O₄. It is a diethyl ester of dibromomalonic acid and is known for its reactivity due to the presence of two bromine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Biochemical Analysis

Biochemical Properties

Diethyl dibromomalonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with sodium methoxide in cyclohexene to produce dibromonorcarane . Additionally, this compound interacts with allyl (pyridine)cobaloximes to form allyl-substituted esters . These interactions highlight the compound’s versatility in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound reacts with sodium methoxide to form dibromonorcarane, indicating its potential role in enzyme inhibition . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerStudies have shown that it can maintain its reactivity over extended periods, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl dibromomalonate can be synthesized through the bromination of diethyl malonate. The process involves the addition of bromine to diethyl malonate in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete bromination. The product is then purified through distillation under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl dibromomalonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl dibromomalonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl dibromomalonate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its mono-brominated or chlorinated counterparts.

Properties

IUPAC Name

diethyl 2,2-dibromopropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYFZRUPFUEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060890
Record name Propanedioic acid, dibromo-, diethyl ester
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Molecular Weight

317.96 g/mol
Source PubChem
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CAS No.

631-22-1
Record name 1,3-Diethyl 2,2-dibromopropanedioate
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Record name Diethyl dibromomalonate
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Record name Diethyl dibromomalonate
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Record name Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester
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Record name Diethyl dibromomalonate
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Record name Diethyl dibromomalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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